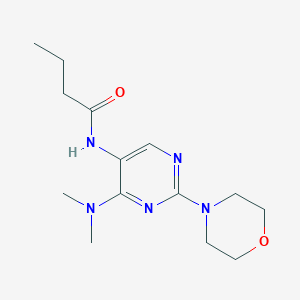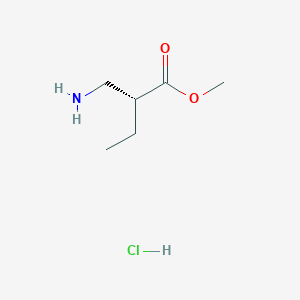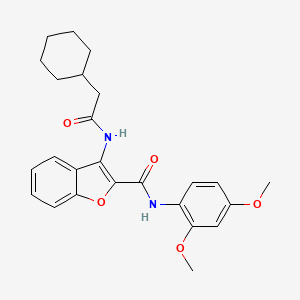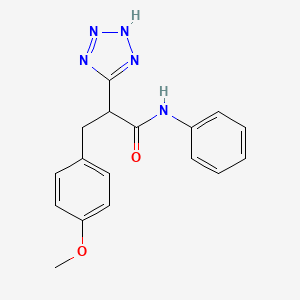
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide, also known as DMAMCL, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAMCL is a synthetic compound that belongs to the class of pyrimidine derivatives.
Scientific Research Applications
Parkinson's Disease Treatment
Research on derivatives of pyrimidine, such as those involving morpholine substituents, has shown promise in the development of treatments for Parkinson's disease. For instance, compounds with selective adenosine hA2A receptor antagonism have been prepared for this purpose. These compounds have shown efficacy in rat models for Parkinson's disease, highlighting the potential of pyrimidine derivatives in therapeutic applications (Zhang et al., 2008).
Insecticidal and Antibacterial Potential
Pyrimidine linked with other heterocyclics has been synthesized and evaluated for insecticidal and antibacterial activities. These studies demonstrate the utility of pyrimidine derivatives in developing new compounds with potential applications in pest control and infection prevention (Deohate & Palaspagar, 2020).
pH-Sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives have shown potential in pH sensing. These compounds exhibit solid-state fluorescence emission and solvatochromism, making them suitable for developing colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).
Aminocarbonylation Reactions
Pyrimidine derivatives have been utilized in aminocarbonylation reactions, demonstrating the versatility of pyrimidine in organic synthesis. These reactions are significant in the synthesis of aryl amides from aryl bromides, highlighting the role of pyrimidine compounds in facilitating complex chemical transformations (Wan et al., 2002).
Bioluminescence Imaging
Substituting the dimethylamino group in firefly luciferin analogues with cyclic amino groups, including morpholino, has led to analogues with improved quantum yields and bioluminescence intensity. This research opens avenues for enhancing in vivo bioluminescence imaging techniques (Kiyama et al., 2017).
Mechanism of Action
Target of Action
It is structurally similar to 4-dimethylaminopyridine (dmap), which is known to target the aliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of amidase expression in Pseudomonas aeruginosa .
Mode of Action
Based on its structural similarity to dmap, it can be inferred that it might act as a nucleophilic catalyst for a variety of reactions . DMAP is known to enhance the nucleophilicity of nitrogen, enabling it to participate in various reactions such as esterifications with anhydrides .
Biochemical Pathways
Dmap, a structurally similar compound, is known to catalyze a variety of reactions, suggesting that it could potentially influence multiple biochemical pathways .
Result of Action
Based on its structural similarity to dmap, it can be inferred that it might have significant effects on various chemical reactions, enhancing their efficiency .
properties
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-4-5-12(20)16-11-10-15-14(17-13(11)18(2)3)19-6-8-21-9-7-19/h10H,4-9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEULRPAVLBTBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(N=C1N(C)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2782546.png)



![Benzo[d][1,3]dioxol-5-yl(3-(4-benzylpiperidine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2782553.png)
![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2782554.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2782555.png)


![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B2782562.png)
![(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol;hydrochloride](/img/structure/B2782563.png)

![2-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2782566.png)
